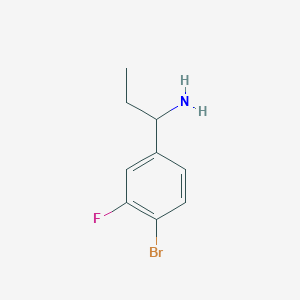
1-(4-Bromo-3-fluorophenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-3-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropylamines It features a bromine atom and a fluorine atom attached to a phenyl ring, which is connected to a propan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
1-(4-Bromo-3-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropylamines with different functional groups replacing the bromine or fluorine atoms.
科学研究应用
1-(4-Bromo-3-fluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-(3-Bromo-4-fluorophenyl)propan-2-amine: Similar structure with a different position of the bromine and fluorine atoms.
3-(4-Fluorophenyl)propan-1-amine: Lacks the bromine atom, affecting its chemical properties and reactivity.
4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole: Different core structure but shares the bromine atom.
Uniqueness
1-(4-Bromo-3-fluorophenyl)propan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
生物活性
1-(4-Bromo-3-fluorophenyl)propan-1-amine, also known by its CAS number 1270343-15-1, is an organic compound that has garnered attention due to its potential biological activities. This compound features a propan-1-amine structure with a bromine and fluorine substituent on the aromatic ring, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C₉H₁₁BrFN
- Molecular Weight : 232.09 g/mol
- Structural Features : The presence of halogens (bromine and fluorine) on the phenyl ring can enhance lipophilicity and alter receptor interactions, potentially leading to various biological effects.
Biological Activity Studies
Research into the biological activity of similar compounds provides insights into the expected effects of this compound. For instance:
- Antidepressant-like Effects : A study on structurally related amines indicated that they could exhibit antidepressant-like effects through serotonin reuptake inhibition, suggesting that this compound might share this property.
Table 1: Comparative Biological Activities of Related Compounds
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on similar compounds has provided valuable insights:
- Neuropharmacological Studies : Investigations into the neuropharmacological properties of brominated phenylamines have demonstrated their potential as antidepressants and anxiolytics, primarily through serotonergic pathways.
- Antimicrobial Properties : Similar compounds have been shown to possess antimicrobial properties, indicating that this compound could also exhibit such effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The presence of halogens may enhance membrane permeability.
- Distribution : Lipophilicity due to halogen substitutions could lead to significant central nervous system penetration.
属性
IUPAC Name |
1-(4-bromo-3-fluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYZBAKRHAVNAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














